Cas no 64987-07-1 (Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate)

Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate 化学的及び物理的性質
名前と識別子
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- Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate
- COC(C(C=1N=C(SC=1)N)=O)=O
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- インチ: 1S/C6H6N2O3S/c1-11-5(10)4(9)3-2-12-6(7)8-3/h2H,1H3,(H2,7,8)
- InChIKey: XEBRQEDOFGKQGN-UHFFFAOYSA-N
- ほほえんだ: S1C(N)=NC(C(C(=O)OC)=O)=C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 209
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 111
Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A059006213-1g |
Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate |
64987-07-1 | 95% | 1g |
$530.00 | 2023-09-01 |
Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate 関連文献
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetateに関する追加情報
Comprehensive Guide to Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate (CAS No. 64987-07-1): Properties, Applications, and Market Insights
Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate (CAS No. 64987-07-1) is a specialized organic compound with significant relevance in pharmaceutical and agrochemical research. This thiazole derivative is characterized by its unique molecular structure, combining an aminothiazole ring with a methyl oxoacetate moiety. Its CAS number, 64987-07-1, serves as a universal identifier for researchers and suppliers in the chemical industry.
The growing interest in heterocyclic compounds like Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate stems from their versatile applications in drug discovery. Recent trends in AI-assisted molecular design and computational chemistry have highlighted thiazole derivatives as promising scaffolds for developing new therapeutic agents. Researchers frequently search for "thiazole-based drug candidates" and "aminothiazole synthesis methods," reflecting the compound's importance in modern medicinal chemistry.
From a chemical perspective, Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate exhibits several notable properties. The aminothiazole component contributes to its potential biological activity, while the oxoacetate group offers reactivity for further chemical modifications. These characteristics make it valuable for creating molecular libraries in high-throughput screening programs. Current searches for "building blocks for drug discovery" and "pharmaceutical intermediates" often lead to compounds with similar structural features.
The synthesis of Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate typically involves multi-step organic reactions, with researchers constantly optimizing procedures for better yields and purity. In the context of green chemistry initiatives, there's increasing interest in developing more sustainable production methods for such specialty chemicals. Questions about "environmentally friendly synthesis of heterocycles" and "scalable production of pharmaceutical intermediates" reflect these emerging concerns in the scientific community.
In pharmaceutical applications, Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate serves as a key intermediate for various bioactive molecules. The thiazole ring is known to interact with biological targets, making derivatives potentially useful in developing treatments for infectious diseases and metabolic disorders. Recent publications exploring "thiazole-containing antimicrobial agents" and "novel kinase inhibitors" demonstrate the continued relevance of this chemical scaffold in drug development.
The agrochemical sector also benefits from compounds like Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate, where they may serve as precursors for crop protection agents. With growing global attention to "sustainable agriculture" and "next-generation pesticides," researchers are investigating thiazole derivatives for their potential in creating more environmentally friendly solutions. The compound's structural features align well with current demands for target-specific agrochemicals with reduced ecological impact.
Market analysis indicates steady demand for Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate, particularly from contract research organizations and specialty chemical manufacturers. The compound's price and availability often appear in searches like "64987-07-1 supplier" and "Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate price," reflecting its commercial importance. Quality specifications, including purity levels and analytical data, are critical factors for buyers in this fine chemicals market segment.
Storage and handling of Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate require standard laboratory precautions for organic compounds. While not classified as hazardous under normal conditions, proper chemical safety protocols should always be followed. Common queries about "stability of thiazole derivatives" and "handling sensitive organic compounds" underscore the importance of these considerations for researchers working with this material.
Analytical characterization of Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate typically involves techniques like HPLC, NMR spectroscopy, and mass spectrometry. These methods verify the compound's identity and purity, which are essential for research applications. The increasing integration of "advanced analytical techniques in quality control" and "spectroscopic characterization of heterocycles" in scientific literature mirrors the evolving standards in chemical research.
Future prospects for Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate appear promising, particularly in the context of personalized medicine and targeted therapies. As drug discovery paradigms shift toward more specialized approaches, versatile intermediates like this thiazole derivative will likely maintain their importance. Emerging search trends such as "fragment-based drug design" and "privileged structures in medicinal chemistry" suggest continued interest in compounds with this molecular framework.
For researchers considering Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate for their projects, it's advisable to consult recent literature on structure-activity relationships of similar compounds. The scientific community's focus on "molecular optimization strategies" and "lead compound development" provides valuable context for utilizing this chemical effectively. Collaborative opportunities between synthetic chemists and biologists may further unlock the potential of this versatile intermediate in various therapeutic areas.
In conclusion, Methyl 2-(2-aminothiazol-4-yl)-2-oxoacetate (CAS No. 64987-07-1) represents an important building block in modern chemical research. Its applications span pharmaceutical development, agrochemical innovation, and beyond, supported by its distinctive molecular architecture. As scientific inquiry continues to explore "new chemical entities" and "innovative therapeutic approaches," compounds like this will remain at the forefront of discovery efforts, bridging the gap between basic research and practical applications.
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